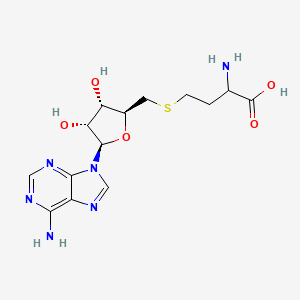

S-Adenosyl-D,L-homocysteine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N6O5S |

|---|---|

Molecular Weight |

384.41 g/mol |

IUPAC Name |

2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6?,7-,9-,10-,13-/m1/s1 |

InChI Key |

ZJUKTBDSGOFHSH-ZRURSIFKSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCC(C(=O)O)N)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |

Origin of Product |

United States |

Enzymology and Reaction Mechanisms of S Adenosyl D,l Homocysteine Metabolism

S-Adenosylhomocysteine Hydrolase (SAHH) Function and Catalysis

S-Adenosylhomocysteine hydrolase (SAHH) is a crucial enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) into adenosine (B11128) (Ado) and L-homocysteine (Hcy). This reaction is a key regulatory point in cellular methylation processes. By breaking down SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, SAHH ensures the continuous operation of methylation reactions essential for various cellular functions, including the metabolism of DNA, RNA, proteins, and lipids. The enzyme is a homotetramer, with each subunit binding one molecule of NAD+.

Enzymatic Mechanism of S-Adenosylhomocysteine Hydrolysis and Synthesis

The catalytic mechanism of SAHH is a multi-step process involving its tightly bound cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The reaction is reversible, with the equilibrium in vitro favoring the synthesis of SAH. However, in a cellular environment, the reaction proceeds in the hydrolytic direction due to the rapid removal of the products, adenosine and homocysteine.

The hydrolysis of SAH begins with the oxidation of the 3'-hydroxyl group of the ribose moiety of SAH by the enzyme-bound NAD+, forming a 3'-keto-SAH intermediate and NADH. This oxidation facilitates the elimination of L-homocysteine. Subsequently, a water molecule is added to the intermediate, followed by the reduction of the 3'-keto group by NADH, regenerating NAD+ and forming adenosine.

The synthetic reaction follows the reverse pathway, starting with the condensation of adenosine and L-homocysteine.

Stereochemistry and Hydrogen Transfer in SAHH Catalysis

The catalytic cycle of SAHH involves specific stereochemistry in hydrogen transfer. During the oxidation of SAH, a hydride ion is transferred from the 3'-position of the ribose to the NAD+ cofactor, forming NADH. Studies have shown that the reduced form of the enzyme (ENADH) stereospecifically transfers the pro-R hydrogen of NADH to 3'-ketoadenosine, a proposed intermediate in the reaction. This highlights the precise three-dimensional arrangement of the substrate and cofactor within the active site, which is crucial for the catalytic efficiency of the enzyme.

Kinetic Characterization of SAHH Activity and Parameters

The enzymatic activity of SAHH can be characterized by its kinetic parameters, which provide insights into its efficiency and substrate affinity. The Michaelis-Menten model is often used to describe the kinetics of SAHH.

Key kinetic parameters for SAHH include:

K_m (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an indicator of the affinity of the enzyme for its substrate. For human SAHH, the apparent K_m value for the hydrolytic reaction has been reported to be approximately 21.8 µM. Another study on SAHH from Cryphonectria parasitica reported a K_m of 15.6 µM.

V_max (maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. For human SAHH, the V_max has been determined to be 22.9 µM/min. The SAHH from Cryphonectria parasitica had a V_max of 0.25 µmol min⁻¹ mg⁻¹.

k_cat (turnover number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The k_cat for the hydrolysis of S-inosyl-L-homocysteine (SIH) by a related enzyme, SIH hydrolase, was found to be 25 min⁻¹, which is similar to the reported k_cat for SAH hydrolysis by human SAHH (31.8 min⁻¹).

The optimal pH and temperature for SAHH activity have also been determined. For human SAHH, the optimal temperature is 41°C and the optimal pH is 6.5. In contrast, a thermostable SAHH from Thermotoga maritima exhibited its highest activity at 85°C and pH 8.0.

Interactive Data Table: Kinetic Parameters of SAHH

| Enzyme Source | Substrate | K_m (µM) | V_max (µM/min) | k_cat (min⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |

| Human | SAH | 21.8 | 22.9 | 31.8 | 6.5 | 41 | |

| Cryphonectria parasitica | SAH | 15.6 | 0.25 (µmol min⁻¹ mg⁻¹) | - | - | - | |

| Thermotoga maritima | SAH | - | - | - | 8.0 | 85 | |

| SIH Hydrolase | SIH | - | - | 25 | - | - |

Allosteric Regulation and Conformational Dynamics of SAHH

SAHH exhibits significant conformational changes during its catalytic cycle, a process that is linked to allosteric regulation. The enzyme exists in an "open" conformation in the absence of its substrate and a "closed" conformation when the substrate is bound.

The transition from the open to the closed state involves a domain rotation of approximately 19 degrees, which brings the substrate-binding domain closer to the cofactor-binding domain. This conformational change is crucial for catalysis as it properly aligns the substrate and the NAD+ cofactor in the active site. The release of the products is associated with the enzyme reverting to the open conformation.

Brownian dynamics simulations have revealed that allosteric signaling networks, dispersed throughout the enzyme's structure, coordinate these conformational dynamics. This suggests that residues distant from the active site can influence the catalytic activity through allosteric couplings, presenting alternative strategies for drug design beyond direct active site inhibition.

Inhibition and Modulation of S-Adenosylhomocysteine Hydrolase

Given its central role in regulating cellular methylation, SAHH is an attractive target for the development of therapeutic agents. Inhibition of SAHH leads to the accumulation of SAH, which in turn inhibits SAM-dependent methyltransferases. This can have profound effects on various cellular processes and is a strategy being explored for antiviral, anticancer, and immunosuppressive therapies.

Classes and Mechanistic Insights of SAHH Inhibitors

SAHH inhibitors can be broadly categorized into reversible and irreversible inhibitors, each with distinct mechanisms of action.

Reversible Inhibitors:

These inhibitors bind non-covalently to the enzyme. One example is DZ2002, which has shown promise as an immunosuppressive and anti-inflammatory agent. Reversible inhibitors are often considered to have a better safety profile compared to their irreversible counterparts due to their transient nature of binding.

Irreversible Inhibitors:

These inhibitors typically form a covalent bond with the enzyme, leading to its permanent inactivation. Adenosine dialdehyde (B1249045) (AdOx) is a well-known irreversible inhibitor of SAHH. While potent, irreversible inhibitors can have higher toxicity due to their long-lasting effects.

Nicotinamide Cofactor Biomimetics:

A newer class of inhibitors involves synthetic analogs of the NAD+ cofactor. These nicotinamide cofactor biomimetics (NCBs) can inhibit SAHH in both the hydrolytic and synthetic directions. One proposed mechanism involves the NCB oxidizing the enzyme-bound NADH, stalling the enzyme in a state where the reaction intermediate cannot be processed or released. This unique mechanism of inhibition could offer a pharmacological advantage with a lower risk of off-target effects.

Interactive Data Table: Examples of SAHH Inhibitors

| Inhibitor | Class | Mechanism of Action | Potential Applications | Reference |

| DZ2002 | Reversible | Binds non-covalently to SAHH. | Immunosuppression, Anti-inflammatory | |

| Adenosine dialdehyde (AdOx) | Irreversible | Forms a covalent adduct with the active site. | Immunosuppression, Antiviral | |

| 3-Deazaadenosine (B1664127) | Irreversible | Acts as a substrate analog, forming an irreversible covalent complex. | Antiviral | |

| Nicotinamide Cofactor Biomimetics (NCBs) | Non-competitive | May oxidize enzyme-bound NADH, stalling the catalytic cycle. | Antiviral, Anticancer |

Competitive and Non-Competitive Inhibition Kinetics

S-adenosyl-L-homocysteine (SAH) is a product of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions and is a potent inhibitor of methyltransferases. Its accumulation can lead to feedback inhibition of these crucial enzymes. The inhibition kinetics of SAH and its analogs can be either competitive or non-competitive, depending on the specific enzyme and inhibitor.

Competitive Inhibition:

S-adenosyl-L-homocysteine itself often acts as a competitive inhibitor by binding to the active site of methyltransferases, competing with the substrate S-adenosyl-L-methionine (SAM). This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged. For instance, SAH is a known competitive inhibitor of DNA methyltransferases.

Kinetic studies of various SAH analogues have revealed their potential as competitive inhibitors of specific tRNA methyltransferases. For example, N6-methyl-S-adenosyl-L-homocysteine demonstrates competitive inhibition with varying potencies against different tRNA methyltransferases, with Ki values ranging from 0.4 µM to 100 µM. The structural features crucial for this inhibitory activity include the presence of a terminal amino group on the amino acid and an adenosine base.

Furthermore, synthetic adenosine analogues have been investigated as inhibitors of S-adenosylhomocysteine hydrolase (SAHase). Compounds like 3-deazaadenosine (DZA) and 3-deazaaristeromycin (B1218543) (DZAry) have been identified as potent competitive inhibitors of SAHase, with Ki values in the micromolar to nanomolar range.

Non-Competitive Inhibition:

In some instances, inhibition by SAH or its derivatives follows a non-competitive mechanism. This occurs when the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), affecting the enzyme's catalytic activity without preventing substrate binding. This type of inhibition is characterized by a decrease in Vmax, while Km remains unchanged.

For example, the inhibition of indolethylamine-N-methyltransferase (INMT) by S-adenosyl-L-homocysteine has been reported to be non-competitive with respect to the methyl acceptor, N-methylserotonin. Similarly, copper ions have been shown to inhibit S-adenosylhomocysteine hydrolase (SAHH) in a non-competitive manner by causing the dissociation of the essential NAD+ cofactor. A synthetic nicotinamide cofactor biomimetic was also found to inhibit SAHase from Bradyrhizobium elkanii through a non-competitive mechanism, where it is thought to act on both the free enzyme and the enzyme-SAH complex. This suggests the inhibitor may oxidize the enzyme-bound NADH, stalling the enzyme in an inactive conformation.

It has also been proposed that the pathogenic effects of hyperhomocysteinemia may be partly due to the accumulation of SAH, which acts as a strong noncompetitive inhibitor of most methyltransferases.

Table 1: Examples of Competitive and Non-Competitive Inhibition

| Enzyme | Inhibitor | Inhibition Type | Ki Value | Reference |

|---|---|---|---|---|

| DNA methyltransferases | S-Adenosyl-L-homocysteine (SAH) | Competitive (vs. SAM) | Not specified | |

| Guanine-1 tRNA methyltransferase | N6-methyl-S-adenosyl-L-homocysteine | Competitive | ~0.4 µM | |

| Adenine-1 tRNA methyltransferase | N6-methyl-S-adenosyl-L-homocysteine | Competitive | ~6 µM | |

| N2-guanine tRNA methyltransferase I | N6-methyl-S-adenosyl-L-homocysteine | Competitive | ~100 µM | |

| Indolethylamine-N-methyltransferase | S-Adenosyl-L-homocysteine (SAH) | Non-competitive (vs. N-methylserotonin) | Not specified | |

| S-Adenosylhomocysteine hydrolase (SAHH) | Copper Ions (Cu2+) | Non-competitive | Not specified | |

| S-Adenosylhomocysteine hydrolase (from B. elkanii) | Synthetic Nicotinamide Cofactor Biomimetic | Non-competitive | Not specified | |

| Rat Methionine Adenosyltransferases | 5'R epimer of S-[5'-[(N-triphosphoamino)methyl]adenosyl]-L-homocysteine | Non-competitive (vs. Met) | 2.7 µM |

Alternative S-Adenosyl-D,L-homocysteine-Related Enzymes and Pathways

While the hydrolysis of S-adenosyl-L-homocysteine to adenosine and homocysteine by SAH hydrolase is a primary metabolic route in many organisms, alternative enzymes and pathways exist, particularly in bacteria and archaea.

S-Adenosylhomocysteine Nucleosidases (e.g., 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), Pfs) and Substrate Specificity

In many bacteria, the breakdown of SAH is catalyzed by S-adenosylhomocysteine nucleosidase (also known as 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase or MTAN). This enzyme cleaves the glycosidic bond of SAH to produce adenine and S-ribosylhomocysteine. This pathway is distinct from the single-step hydrolysis found in eukaryotes.

MTANs are crucial for bacterial metabolism as they are involved in the activated methyl cycle, recycling adenine and methionine, and in the production of the quorum-sensing signal autoinducer-2. Some bacteria, like Borrelia burgdorferi, the causative agent of Lyme disease, possess multiple functional MTAN homologues, including Bgp, MtnN, and Pfs, highlighting their critical role in the lifecycle of these organisms.

The substrate specificity of MTANs can vary between different organisms. Bacterial MTANs generally hydrolyze both 5'-methylthioadenosine (MTA) and SAH with comparable efficiency. In contrast, plant MTANs show a strong preference for MTA, with significantly reduced or no activity towards SAH. For instance, the MTAN from Burkholderia thailandensis has a catalytic efficiency for SAH that is only 0.004% of that for MTA, indicating a near-complete preference for MTA. Despite this, studies with Escherichia coli MTAN (EcMTAN) and Arabidopsis thaliana MTAN1 (AtMTAN1) have shown that SAH can bind to both enzymes with similar micromolar affinity. The lack of catalytic activity in AtMTAN1 towards SAH appears to be related to the enzyme's inability to bind the substrate in a catalytically competent conformation, suggesting that enzyme dynamics play a key role in substrate selection.

**Table 2: Substrate Specificity of MTAN from *Burkholderia thailandensis***

| Substrate | Km (µM) | Reference |

|---|---|---|

| 5'-methylthioadenosine (MTA) | 19 | |

| S-adenosylhomocysteine (SAH) | 58 |

S-Inosyl-L-homocysteine Hydrolase and its Role in Purine Salvage Pathways

A novel enzyme, S-inosyl-L-homocysteine hydrolase (SIHH), has been identified, particularly in methanogenic archaea like Methanocaldococcus jannaschii. This enzyme was initially annotated as an SAH hydrolase but was found to be specific for the hydrolysis and synthesis of S-inosyl-L-homocysteine (SIH), with no detectable activity towards SAH. SIHH catalyzes the reversible cleavage of SIH into inosine (B1671953) and L-homocysteine.

The discovery of SIHH points to a modified SAM regeneration pathway in these organisms. In this pathway, SAH, the product of SAM-dependent methylation, is first deaminated to form SIH. SIHH then hydrolyzes SIH to L-homocysteine, which can be remethylated to methionine and subsequently used to regenerate SAM. This pathway is crucial for preventing the feedback inhibition of methyltransferases by SAH.

Biochemical analyses have shown that homologues of this enzyme from the Euryarchaeota phylum exhibit a higher conversion rate with SIH compared to SAH. Crystal structures of SAHH from Pyrococcus furiosus in complex with SIH and inosine have revealed architectural flexibility in the active site, providing insights into the binding of hypoxanthine-containing substrates. The enzyme copurifies with bound NAD+ and has Km values of 0.64 mM for inosine, 0.0054 mM for L-homocysteine, and 0.22 mM for S-inosyl-L-homocysteine.

S-Adenosyl-S-carboxymethyl-L-homocysteine: Discovery and Cofactor Implications

A novel cofactor, S-adenosyl-S-carboxymethyl-L-homocysteine (SCM-SAH), was discovered in the putative tRNA-modifying enzyme CmoA from Escherichia coli. CmoA is involved in the biosynthesis of uridine-5-oxyacetic acid (cmo⁵U), a modified nucleoside found in bacterial tRNAs that enhances their decoding capabilities.

Although CmoA shares sequence homology with SAM-dependent methyltransferases, structural and mass spectrometric analyses revealed that it contains SCM-SAH instead of SAM. In SCM-SAH, the methyl group of SAM is replaced by a carboxymethyl group. This carboxymethyl group is then transferred by another enzyme, CmoB, to a tRNA substrate.

The carboxyl moiety of SCM-SAH forms a salt-bridge interaction with a conserved arginine residue (Arg199 in E. coli CmoA). This interaction is conserved in a large group of CmoA-related proteins but not in other SAM-containing enzymes. This finding has led to the suggestion that a number of enzymes previously annotated as SAM-dependent may, in fact, utilize SCM-SAH as their cofactor. Inspection of the electron density of at least one other enzyme with a known X-ray structure supports this hypothesis, indicating that its active site contains SCM-SAH rather than SAM.

Structural Biology of S Adenosyl D,l Homocysteine Interacting Molecules

S-Adenosylhomocysteine Hydrolase Structural Characterization

S-Adenosylhomocysteine hydrolase (SAHH or AdoHcyase) is the sole enzyme in mammals responsible for the reversible hydrolysis of SAH into adenosine (B11128) and homocysteine. This function is critical as SAH is a potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.

Crystal Structures and Active Site Architecture

The enzyme can exist in two primary conformations: an "open" form when the active site is unoccupied and a "closed" form upon substrate or inhibitor binding. The transition between these states involves a significant rigid body movement of the catalytic domain, estimated to be around 17 degrees. This conformational change is crucial for catalysis, bringing the substrate into close proximity with the NAD+ cofactor. The tetrameric structure is maintained by interactions between alpha-helices of adjacent subunits.

Table 1: Structural Features of S-Adenosylhomocysteine Hydrolase

| Feature | Description | References |

|---|---|---|

| Quaternary Structure | Homotetramer | |

| Subunit Domains | Catalytic domain, NAD+-binding domain, C-terminal domain | |

| Conformational States | Open (unliganded) and Closed (liganded) |

| Active Site | Deep cleft formed by the catalytic and cofactor-binding domains | |

Enzyme-Cofactor Binding (e.g., NAD+) and Intermolecular Interactions

Each subunit of SAHH binds one molecule of NAD+, which is essential for its catalytic activity. The NAD+-binding domain features a consensus glycine-rich region characteristic of NAD-dependent dehydrogenases and is responsible for anchoring the cofactor. The enzyme-bound NAD+/NADH ratio influences the binding affinity for adenosine, one of the products of SAH hydrolysis. The AHCY-NAD+ form binds adenosine with low affinity at the catalytic domain, while the AHCY-NADH form binds it with high affinity at the cofactor domain.

The catalytic mechanism involves the oxidation of the substrate by the bound NAD+, followed by a cleavage step and subsequent reduction by NADH to yield the final products. Key amino acid residues within the active site facilitate this process through a series of proton transfers and stabilization of intermediates.

Structural Basis for Substrate and Inhibitor Recognition

The binding of substrates and inhibitors to SAHH is highly specific, primarily driven by interactions with the adenine (B156593) moiety of the ligand. In the closed conformation of the enzyme, several key residues form hydrogen bonds and hydrophobic interactions with the substrate.

Computational docking studies and crystal structures of inhibitor complexes have identified several residues critical for substrate binding, including Thr57, Glu59, Glu156, Lys186, and Asp190. For instance, the adenine ring's N1 and N6 atoms form hydrogen bonds with Thr57 and Glu59, respectively, while the ribose 2'-hydroxyl group interacts with Glu156. The homocysteine portion of SAH is predicted to interact with residues such as His55, Cys79, and Asp131 in a strained conformation, which may facilitate catalysis. The binding of a substrate or inhibitor induces the "closed" conformation, which is necessary for the catalytic reaction to proceed.

Table 2: Key Residues in SAHH Substrate/Inhibitor Binding

| Residue | Interaction with Substrate/Inhibitor | References |

|---|---|---|

| His55 | Interacts with the 5'-OH of adenosine and the homocysteine tail. | |

| Thr57 | Forms hydrogen bond with adenine N1. | |

| Glu59 | Forms hydrogen bond with adenine N6. | |

| Asp131 | Interacts with the homocysteine tail. | |

| Glu156 | Forms hydrogen bond with ribose O2'. | |

| Lys186 | Interacts with the ribose moiety. |

| Asp190 | Interacts with the ribose moiety. | |

S-Adenosyl-D,L-homocysteine Riboswitch Interactions

Riboswitches are structured RNA elements, typically found in the 5'-untranslated regions of bacterial mRNAs, that directly bind to specific metabolites to regulate gene expression. SAH-sensing riboswitches up-regulate genes involved in the regeneration of SAM.

RNA Pseudoknot Topology and SAH Binding Sites

The crystal structure of the SAH riboswitch aptamer domain in complex with SAH reveals an unusual and intricate pseudoknot topology. This structure is formed by the interaction of three helices (P1, P2, and P4) that create a shallow groove on the RNA surface where the SAH molecule binds. The adenine ring of SAH intercalates between the bases of A29 and C16 and forms a sheared G·A pair with G15.

The binding is primarily mediated through hydrogen bonding interactions between highly conserved nucleotides and the adenine ring and the main chain atoms of the methionine portion of SAH. Specifically, the α-amine group of SAH forms a charge-charge interaction with a phosphate (B84403) oxygen of G30. This complex architecture allows the riboswitch to act as a specific sensor for SAH levels in the cell.

Structural Mechanisms for Discrimination between S-Adenosylmethionine and this compound by Riboswitches

A crucial function of both SAM and SAH riboswitches is their ability to discriminate between these two closely related molecules with high fidelity. The SAH riboswitch achieves this discrimination against SAM primarily through a steric mechanism. The binding pocket is shaped in such a way that the additional methyl group present on the sulfur atom of SAM would clash with the surrounding RNA structure, preventing stable binding.

In contrast, the SAM-I riboswitch utilizes an electrostatic mechanism to differentiate between the two molecules, with carbonyl oxygens positioned to interact favorably with the positively charged sulfonium (B1226848) ion of SAM. The SAH riboswitch's binding pocket, however, is structured to accommodate the uncharged sulfur of SAH, effectively excluding SAM. This precise structural and chemical complementarity is the basis for the specific recognition and regulatory response of the riboswitch.

Structural Analysis of this compound Binding to Methyltransferases

This compound (SAH), the demethylated product of S-adenosyl-L-methionine (SAM), is a potent product inhibitor of virtually all SAM-dependent methyltransferases. Its structural similarity to SAM allows it to bind to the same active site, but the absence of the reactive methyl group prevents the transfer reaction, effectively stalling the enzyme. The study of how SAH binds to these enzymes provides critical insights into the catalytic mechanism, enzyme regulation, and the design of specific inhibitors.

Conformational Freedom and Ligand Restrictions in Enzyme Binding Sites

The binding of a ligand like this compound to an enzyme is not a simple lock-and-key event but often involves dynamic conformational changes in both the ligand and the protein. Upon binding to a methyltransferase, the inherent conformational flexibility of SAH becomes restricted, while the enzyme itself can undergo significant structural rearrangements, often transitioning from an "open" to a "closed" state to properly position the ligand for a reaction that, in the case of SAH, does not proceed.

Crystal structure analysis of various methyltransferases reveals that SAH can adopt distinct conformations within the binding pocket. A notable example is seen in the Escherichia coli DNA adenine methyltransferase (EcoDam), where SAH was observed in two alternative conformations: extended and folded. The extended conformation is considered catalytically relevant, mirroring the pose of the cofactor SAM in the active ternary complex. In contrast, the folded conformation is inhibitory, as the homocysteine portion of the molecule occupies the binding pocket intended for the target adenine base, thereby preventing catalysis. This dual-conformation binding highlights the dynamic nature of the active site and how ligand conformation can regulate enzyme function.

This phenomenon of ligand-induced conformational change is a recurring theme. In S-adenosyl-l-homocysteine hydrolase, an enzyme that metabolizes SAH, the binding of the substrate induces a large-scale domain motion. The enzyme transitions from an open conformation in the absence of the substrate to a closed form upon its binding. This involves an approximate 18° reorientation of the substrate-binding domain relative to the cofactor-binding domain, effectively closing a surface cleft and sequestering the ligand from the solvent. While not a methyltransferase, the principles of ligand-induced domain closure are analogous and demonstrate the significant structural shifts that accommodate adenosine-containing ligands. These shifts are crucial for creating the precise microenvironment required for catalysis and are a key aspect of the restrictions placed upon the ligand within the binding site.

Table 1: Conformational States of this compound and Associated Enzymes

| Enzyme | Ligand Conformation(s) | Enzyme Conformation | Significance | Reference |

|---|---|---|---|---|

| E. coli DNA adenine methyltransferase (EcoDam) | Extended & Folded | - | The extended form is catalytically competent, while the folded form is inhibitory. | |

| S-adenosyl-l-homocysteine hydrolase (SAHH) | - | Open (unbound) & Closed (bound) | Substrate binding induces a major conformational change, sequestering the ligand. |

Specific Interactions with DNA, RNA, and Protein Methyltransferases

The binding affinity and specificity of this compound are determined by a network of specific molecular interactions within the active site of the target methyltransferase. These interactions, including hydrogen bonds and hydrophobic contacts, anchor the SAH molecule in a precise orientation. The nature of these interactions varies depending on the class of methyltransferase and its specific substrate (DNA, RNA, or protein).

DNA Methyltransferases (DNMTs): In DNA methyltransferases, SAH occupies the SAM-binding pocket, forming key interactions that lead to potent inhibition. In human DNMT1, the residue Glu1168 has been identified as a key interaction partner for SAH. Structural studies of E. coli DNA adenine methyltransferase (EcoDam) in complex with SAH reveal the importance of an N-terminal hexapeptide (residues 9-14). Within this region, the indole (B1671886) ring of Trp10 approaches the cofactor, and Lys14 plays a role in stabilizing the active site, coupling cofactor binding with the insertion of the target base into the catalytic pocket.

RNA Methyltransferases: Crystal structures of RNA methyltransferases also reveal detailed interactions with SAH. The putative RNA 5-methyluridine (B1664183) methyltransferase TTHA1280 from Thermus thermophilus forms a homodimer with a deep cleft that serves as the active site. When complexed with SAH, the ligand is bound unambiguously, though it induces only minor conformational changes in the protein. In contrast, studies on flavivirus methyltransferases, which are essential for viral mRNA capping, show that SAH is a surprisingly weak inhibitor with a much lower binding affinity compared to the cofactor SAM or the inhibitor sinefungin. This suggests that despite structural similarities, subtle differences in the active site can dramatically alter ligand affinity.

Protein Methyltransferases: In protein methyltransferases, the SAH binding mode is adapted to the specific protein substrate. The crystal structure of protein L-isoaspartate O-methyltransferase (PIMT) from Thermotoga maritima complexed with SAH shows the inhibitor is largely buried between the N-terminal and central subdomains. Its position is secured by a conserved, largely hydrophobic loop on one side and a conserved serine/threonine-rich beta strand on the other, which may also help in recognizing the isoaspartyl substrate. Access to the binding site is further restricted by the side chain of a conserved residue, Ile-206. In another example, the methyltransferase-like enzyme LepI from Aspergillus flavus, the binding of SAH is stabilized by hydrogen bonds with residues His133, Arg197, Arg295, and Asp296.

Table 2: Key Interacting Residues for this compound in Various Methyltransferases

| Enzyme Class | Enzyme | Organism | Key Interacting Residues/Regions | PDB ID | Reference |

|---|---|---|---|---|---|

| DNA Methyltransferase | DNA adenine methyltransferase (EcoDam) | Escherichia coli | Trp10, Lys14 | - | |

| DNA (cytosine-5)-methyltransferase 1 (DNMT1) | Homo sapiens | Glu1168 | - | ||

| RNA Methyltransferase | RNA 5-methyluridine methyltransferase (TTHA1280) | Thermus thermophilus | Binds in a deep active site cleft | 2CWW | |

| Protein Methyltransferase | Protein L-isoaspartate O-methyltransferase (PIMT) | Thermotoga maritima | Conserved hydrophobic loop, Ser/Thr-rich strand, Ile-206 | - | |

| LepI | Aspergillus flavus | His133, Arg197, Arg295, Asp296 | 6IV7 |

Regulatory Functions of S Adenosyl D,l Homocysteine in Cellular Processes

Regulation of Cellular Methylation Potential

The intracellular concentration of SAH is a key determinant of the cell's capacity for methylation, a fundamental process for the modification of various biological molecules.

The ratio of S-adenosylmethionine (SAM) to S-adenosyl-D,L-homocysteine (SAH) is a crucial indicator of the cell's methylation potential. SAM serves as the universal methyl donor for a vast number of methylation reactions essential for cellular function, including the methylation of DNA, RNA, proteins, and lipids. uzh.ch Following the transfer of its methyl group, SAM is converted to SAH. taylorandfrancis.comoup.com

SAH is a potent competitive inhibitor of most SAM-dependent methyltransferases. researchgate.net This inhibitory effect is due to the structural similarity between SAH and SAM, allowing SAH to bind to the active site of methyltransferases and prevent SAM from binding. taylorandfrancis.comresearchgate.net Consequently, an accumulation of SAH can significantly impede cellular methylation reactions. taylorandfrancis.commdpi.com The cell maintains a delicate balance between SAM and SAH levels. The enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) plays a crucial role in this by catalyzing the reversible hydrolysis of SAH to adenosine (B11128) and homocysteine. nih.govsippe.ac.cn This reaction is vital for preventing the buildup of SAH and ensuring that methylation reactions can proceed efficiently. sippe.ac.cn

The SAM/SAH ratio is therefore considered a more sensitive indicator of cellular methylation status than the levels of either molecule alone. spandidos-publications.com A high SAM/SAH ratio favors ongoing methylation, while a low ratio signifies diminished methylation capacity. This ratio is dynamic and can be influenced by various factors, including nutrient availability and the activity of enzymes in the one-carbon metabolism pathway. uzh.ch For instance, deficiencies in folate or vitamin B12, which are necessary for the remethylation of homocysteine back to methionine, can lead to an increase in homocysteine and subsequently SAH levels, thereby lowering the SAM/SAH ratio. uzh.ch

| Molecule | Role in Methylation | Impact on SAM/SAH Ratio |

| S-Adenosylmethionine (SAM) | Universal methyl donor | An increase in SAM, relative to SAH, increases the ratio, promoting methylation. |

| This compound (SAH) | Competitive inhibitor of methyltransferases | An increase in SAH decreases the ratio, inhibiting methylation. |

| S-adenosyl-L-homocysteine hydrolase (SAHH) | Catalyzes the breakdown of SAH | Activity of SAHH helps maintain a high SAM/SAH ratio by removing the inhibitory SAH. nih.gov |

This compound (SAH) is a powerful inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. researchgate.net This inhibition has profound implications for epigenetic regulation of gene expression. Due to its structural similarity to S-adenosylmethionine (SAM), SAH acts as a strong competitive inhibitor of DNMTs, including DNMT1, which is crucial for maintaining methylation patterns after DNA replication. researchgate.net The accumulation of SAH can therefore lead to global and gene-specific DNA hypomethylation. researchgate.net

The activity of DNMTs is highly sensitive to the intracellular SAM/SAH ratio. A decrease in this ratio, caused by an increase in SAH, directly suppresses the ability of DNMTs to transfer methyl groups to cytosine residues in DNA. thno.org This can disrupt normal epigenetic patterns, leading to aberrant gene expression. For example, inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH), the enzyme that breaks down SAH, has been shown to cause DNA hypomethylation in cultured cells. nih.gov

The regulation of DNA methylation by SAH is a critical aspect of cellular function and development. Proper DNA methylation is essential for processes such as genomic imprinting and the silencing of transposable elements. thno.org Dysregulation of this process due to elevated SAH levels can contribute to various pathological conditions.

| Enzyme/Molecule | Function | Effect of SAH | Consequence of Inhibition |

| DNA Methyltransferases (DNMTs) | Catalyze the transfer of a methyl group from SAM to DNA. thno.org | Competitive inhibition. researchgate.net | DNA hypomethylation, altered gene expression. researchgate.net |

| S-Adenosylmethionine (SAM) | Methyl donor for DNMTs. thno.org | SAH competes with SAM for binding to DNMTs. | Reduced methylation efficiency. |

| This compound (SAH) | Product of the methylation reaction and inhibitor of DNMTs. researchgate.net | Directly inhibits enzyme activity. | Impaired maintenance and establishment of DNA methylation patterns. |

The methylation of histone proteins is a key epigenetic modification that plays a crucial role in regulating chromatin structure and gene expression. This compound (SAH) acts as a potent inhibitor of histone methyltransferases (HMTs), the enzymes responsible for this modification. researchgate.net The accumulation of SAH can therefore significantly alter histone methylation patterns and, consequently, chromatin architecture.

Similar to its effect on DNA methyltransferases, SAH competitively inhibits HMTs by binding to their SAM-binding site. researchgate.net This inhibition can affect various histone methylation marks, although the response of specific sites can differ. researchgate.net For example, studies have shown that elevated SAH levels can lead to changes in histone methylation in both yeast and Drosophila. researchgate.net

The state of histone methylation—whether it is mono-, di-, or trimethylation at specific lysine (B10760008) or arginine residues—determines whether chromatin is in an open, transcriptionally active state (euchromatin) or a condensed, transcriptionally silent state (heterochromatin). By inhibiting HMTs, SAH can disrupt this delicate balance, leading to inappropriate gene activation or silencing. This can have widespread effects on cellular processes, as chromatin structure governs the accessibility of DNA to transcription factors and the transcriptional machinery.

This compound (SAH) is a broad-spectrum inhibitor of methyltransferases, and its regulatory effects extend to the methylation of RNA and proteins. researchgate.net These modifications are crucial for a wide range of cellular functions, including RNA processing, stability, and translation, as well as protein localization and activity. taylorandfrancis.com

The accumulation of SAH can inhibit RNA methyltransferases, which are responsible for modifications such as the 5' cap methylation of messenger RNA (mRNA). nih.gov This mRNA cap is essential for efficient translation, and its inhibition can lead to reduced protein synthesis. nih.gov Studies have shown that inhibiting S-adenosyl-L-homocysteine hydrolase (SAHH), leading to SAH accumulation, can interfere with RNA methylation. nih.gov

Similarly, protein methylation, which occurs on various amino acid residues, is also susceptible to inhibition by SAH. researchgate.net Protein methyltransferases regulate numerous cellular processes. For instance, the methylation of proteins involved in signal transduction pathways can modulate their activity and downstream signaling. Research in yeast and Drosophila has demonstrated that genetically induced SAH accumulation impairs protein methylation. researchgate.net

| Biomolecule | Methylation-Dependent Process | Impact of SAH Accumulation | Reference |

| RNA | mRNA cap methylation, stability, and processing | Inhibition of RNA methyltransferases, potentially leading to reduced protein synthesis. | nih.govnih.gov |

| Proteins | Signal transduction, protein localization, and activity | Inhibition of protein methyltransferases, altering cellular signaling and function. | researchgate.net |

This compound in Cell Cycle and Proliferation Control

Emerging evidence indicates that this compound (SAH) and the metabolic pathway it belongs to are involved in the regulation of the cell cycle and cellular proliferation.

The accumulation of this compound (SAH), often resulting from the inhibition of S-adenosyl-L-homocysteine hydrolase (AHCY), can induce cell cycle arrest at different checkpoints, thereby controlling cell proliferation. nih.gov The specific checkpoint at which the arrest occurs can depend on the cell type and its genetic background, particularly the status of tumor suppressor genes like p53. nih.gov

In some cancer cell lines, knockdown of AHCY, leading to increased SAH, has been shown to cause cell cycle arrest at the G2/M checkpoint. nih.gov This arrest can be mediated by the inhibition of cyclin B1 degradation and the phosphorylation of CDC2. nih.gov In other cell lines, particularly those with mutant p53, AHCY knockdown can induce arrest at the G0/G1 checkpoint by inhibiting the expression of cyclin D1 and CDK6. nih.gov

Furthermore, studies in yeast have shown that while exogenous S-adenosylmethionine (SAM) can cause a transient G1 cell cycle delay, exogenous SAH leads to growth inhibition that is not directly tied to a specific cell cycle phase. nih.govpnas.org However, the accumulation of SAH through genetic manipulation can lead to developmental delays and growth defects. researchgate.net Depletion of SAM, which would lead to a decreased SAM/SAH ratio, has also been shown to induce a G1 cell cycle arrest. nih.gov This suggests that the balance between SAM and SAH is critical for normal cell cycle progression.

The mechanisms underlying SAH-induced cell cycle arrest are complex and can involve the modulation of key cell cycle regulatory proteins. For instance, increased expression of the CDK inhibitors p21 and p27 has been observed following AHCY knockdown. nih.gov

| Cell Line/Organism | Condition | Observed Cell Cycle Effect | Key Molecular Changes | Reference |

| MCF7 (p53 wild-type) | AHCY knockdown | G2/M arrest | Inhibition of cyclin B1 degradation and CDC2 phosphorylation. | nih.gov |

| MCF7-ADR (p53 mutant) | AHCY knockdown | G0/G1 arrest | Reduced expression of cyclin D1 and CDK6. | nih.gov |

| Saccharomyces cerevisiae | Exogenous SAH | Growth inhibition (not cell cycle specific) | Decreased levels of SWE1 and CLN2 mRNA. | nih.govpnas.org |

| Mammalian cells | SAM depletion | G1 arrest | Accumulation of cells in G1 phase. | nih.gov |

Regulatory Effects on Cell Mobility and Invasion

This compound (SAH) and its metabolic regulation through S-adenosylhomocysteine hydrolase (AHCY) play a significant role in modulating cellular motility and the invasive potential of cancer cells. An accumulation of SAH, often resulting from AHCY deficiency, has been linked to an increase in cell proliferation, migration, and invasion. mdpi.com This is potentially due to the disruption of methylation processes and the altered expression of key genes that control these cellular behaviors. mdpi.com

One of the key mechanisms by which SAH influences cell invasion is through the regulation of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, a crucial step in tumor invasion. oup.com Research has shown that SAH can indirectly promote the invasion of glioma cells by stimulating the secretion of MMP-2 from surrounding microglial cells. oup.com While SAH was observed to slightly inhibit MMP-2 activity directly in C6 glioma cells, it significantly upregulated the expression of MMP-2 at both the mRNA and protein levels in BV2 microglial cells in a dose-dependent manner. oup.com

Furthermore, the process of epithelial-mesenchymal transition (EMT), a key developmental program that is often hijacked by cancer cells to enhance motility and invasion, is influenced by the cellular concentration of SAH. mdpi.com In a study using SW480 colon cancer cells, AHCY knockdown, which leads to SAH accumulation, resulted in significant changes in the expression of genes associated with EMT. mdpi.com This included alterations in the Wnt signaling pathway, which is known to be a critical regulator of EMT. mdpi.com The loss of cell adhesion molecules, a hallmark of EMT, can increase the migratory capacity of cancer cells, allowing them to invade surrounding tissues. mdpi.com

In contrast, S-adenosyl-L-methionine (AdoMet), the precursor to SAH, has been shown to inhibit the migration and invasion of head and neck squamous cell carcinoma (HNSCC) cells. spandidos-publications.com AdoMet treatment led to a decrease in the levels of MMP-2 and MMP-9. spandidos-publications.com It also appeared to reverse the EMT process in triple-negative breast cancer cells, as evidenced by decreased levels of N-cadherin and vimentin (B1176767) and increased levels of E-cadherin. nih.gov

Table 1: Effects of this compound on Cell Mobility and Invasion Markers

| Cell Line | Treatment/Condition | Marker | Observed Effect | Reference |

| C6 Glioma Cells | S-Adenosylhomocysteine (SAH) | MMP-2 Activity | Slight Inhibition | oup.com |

| BV2 Microglial Cells | S-Adenosylhomocysteine (SAH) | MMP-2 mRNA and Protein | Upregulation | oup.com |

| SW480 Colon Cancer Cells | AHCY Knockdown (leading to SAH accumulation) | EMT-related genes | Altered Expression | mdpi.com |

| Cal-33 and JHU-SCC-011 HNSCC Cells | S-Adenosyl-L-methionine (AdoMet) | MMP-2 and MMP-9 | Decreased Levels | spandidos-publications.com |

| MDA-MB-231 and MDA-MB-468 TNBC Cells | S-Adenosyl-L-methionine (AdoMet) | N-cadherin, Vimentin | Decreased Levels | nih.gov |

| MDA-MB-231 and MDA-MB-468 TNBC Cells | S-Adenosyl-L-methionine (AdoMet) | E-cadherin | Increased Levels | nih.gov |

Modulation of Intracellular Signaling Pathways

S-Adenosylhomocysteine Hydrolase Downregulation and Wnt Signaling Pathways

The downregulation of S-adenosylhomocysteine hydrolase (AHCY) and the subsequent accumulation of S-adenosylhomocysteine (SAH) have been shown to significantly impact the Wnt signaling pathway, a critical pathway in development and disease, including cancer. mdpi.comoup.com A key mediator in this process is the Lymphoid enhancer-binding factor 1 (LEF1), a transcription factor that is a downstream component of the Wnt/β-catenin signaling pathway. mdpi.comnih.gov

In studies involving the SW480 colon cancer cell line, which is known for its elevated AHCY expression, the knockdown of AHCY led to a notable increase in LEF1 expression at both the mRNA and protein levels. mdpi.comoup.comscispace.com This is significant because LEF1 is typically not expressed in normal colon mucosa but is found in human colorectal cancer, suggesting that a shift from TCF4 to LEF1 as the binding partner for β-catenin may occur during carcinogenesis, enhancing EMT and malignant progression. mdpi.com

The upregulation of LEF1 in AHCY-deficient cells disrupts the TCF/LEF transcription factor ratio, which can have broad effects on the expression of Wnt target genes involved in cell proliferation, differentiation, and invasion. mdpi.com The interaction of LEF1 with β-catenin is crucial for the transcription of these target genes. mdpi.com The established link between AHCY deficiency and increased LEF1 levels provides a novel connection between cellular methylation status and the modulation of the Wnt signaling pathway in cancer cells. mdpi.comoup.com

Table 2: Impact of AHCY Downregulation on Wnt Signaling Components

| Cell Line | Condition | Key Molecule | Effect | Implication | Reference |

| SW480 Colon Cancer | AHCY Knockdown | LEF1 (mRNA and protein) | Increased expression | Mediation of changes in Wnt signaling pathway, potential role in cancer phenotype | mdpi.comoup.comscispace.com |

| SW480 Colon Cancer | AHCY Knockdown | TCF/LEF Complex | Changes in gene expression | Disruption of transcription factor ratio, enhanced tumor cell invasiveness | mdpi.comnih.gov |

| SW480 Colon Cancer | AHCY Knockdown | WNT6 | Increased expression | Alteration within the Wnt pathway | mdpi.com |

Interconnections with MEK/ERK Signaling Cascades

The mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling cascade is a central pathway that regulates cell proliferation, and its activity can be modulated by the levels of S-adenosylhomocysteine (SAH). Studies have demonstrated that the downregulation of S-adenosylhomocysteine hydrolase (AHCY), leading to SAH accumulation, can suppress cell proliferation by regulating the MEK/ERK pathway. nih.gov

In breast cancer cell lines MCF7 and MCF7-ADR, silencing of AHCY resulted in a decrease in the protein levels of phosphorylated B-Raf, phosphorylated MEK, and phosphorylated ERK. nih.gov This indicates that AHCY plays a role in maintaining the activity of this pro-proliferative signaling cascade. nih.gov

Conversely, elevated levels of SAH have been shown to activate the MEK/ERK pathway. Increased plasma SAH levels have been found to promote the proliferation and migration of vascular smooth muscle cells through an oxidative stress-extracellular signal-regulated protein kinases 1 and 2 pathway. ahajournals.org Furthermore, treatment of endothelial cells with a combination of homocysteine and adenosine, which can lead to intracellular SAH accumulation, resulted in reduced phosphorylation of MEK1/2 and ERK1/2. dovepress.com This effect could be reversed by the nucleoside transport inhibitor dipyridamole, which was associated with the suppression of intracellular SAH accumulation and the activation of the MEK/ERK signaling pathway. dovepress.commdpi.com These findings highlight the intricate relationship between SAH levels and the regulation of the MEK/ERK signaling cascade, with implications for both inhibiting and promoting cellular processes depending on the cellular context.

Table 3: this compound and MEK/ERK Signaling

| Cell Line/Model | Condition | Key Molecules | Observed Effect | Reference |

| MCF7 and MCF7-ADR Breast Cancer Cells | AHCY Knockdown | P-B-Raf, P-MEK, P-ERK | Decreased protein levels | nih.gov |

| Vascular Smooth Muscle Cells (in apoE−/− mice) | Increased plasma SAH | ERK1/2 | Activation, leading to proliferation and migration | ahajournals.org |

| EAhy926 Endothelial Cells | Homocysteine and Adenosine treatment | p-MEK1/2, p-ERK1/2 | Reduced expression | dovepress.com |

| EAhy926 Endothelial Cells | Dipyridamole treatment (suppressing SAH accumulation) | p-MEK1/2, p-ERK1/2 | Reversed the reduction, activated the pathway | dovepress.commdpi.com |

Roles in Amino Acid and Nucleotide Metabolism Interdependencies

This compound (SAH) is a central intermediate in the methionine cycle, a fundamental metabolic pathway that connects amino acid metabolism with nucleotide metabolism through transmethylation reactions. tandfonline.comfrontiersin.org The primary function of the methionine cycle is to generate S-adenosylmethionine (SAM), the universal methyl donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. ahajournals.orgnih.gov

When SAM donates its methyl group in these reactions, it is converted to SAH. frontiersin.org SAH is a potent inhibitor of most SAM-dependent methyltransferases, and therefore, its efficient removal is crucial for maintaining cellular methylation capacity. ahajournals.org S-adenosylhomocysteine hydrolase (AHCY) catalyzes the reversible hydrolysis of SAH to homocysteine and adenosine. frontiersin.org

This reaction places SAH at a critical juncture. The homocysteine produced can be remethylated back to methionine, thus completing the methionine cycle, or it can enter the transsulfuration pathway to be converted to cysteine. nih.gov The adenosine can be further metabolized. The ratio of SAM to SAH is often considered an indicator of the cell's methylation potential. ahajournals.org An increase in SAH levels can lead to feedback inhibition of methyltransferases, thereby affecting the methylation of nucleic acids and consequently the regulation of gene expression. tandfonline.com This intricate network highlights the interdependencies between the metabolism of sulfur-containing amino acids (methionine, homocysteine, cysteine) and the essential processes of nucleotide modification. frontiersin.orgnih.gov

Table 4: Key Molecules in the Interconnected Metabolism of this compound

| Compound Name | Abbreviation | Role in Metabolism |

| This compound | SAH | Product of SAM-dependent methylation reactions; inhibitor of methyltransferases; hydrolyzed to homocysteine and adenosine. |

| S-Adenosyl-L-methionine | SAM/AdoMet | Universal methyl donor for methylation of DNA, RNA, proteins, etc. |

| Homocysteine | Hcy | Product of SAH hydrolysis; can be remethylated to methionine or enter the transsulfuration pathway. |

| Methionine | Met | Essential amino acid; precursor for SAM synthesis. |

| Cysteine | Cys | Amino acid synthesized from homocysteine via the transsulfuration pathway. |

| Adenosine | Ado | Product of SAH hydrolysis. |

| S-adenosylhomocysteine hydrolase | AHCY/SAHH | Enzyme that catalyzes the reversible hydrolysis of SAH. |

| Methyltransferases | MTases | Enzymes that transfer a methyl group from SAM to a substrate, producing SAH. |

S Adenosyl D,l Homocysteine Metabolism in Diverse Biological Systems

Microbial Systems

S-Adenosyl-D,L-homocysteine (SAH) is a crucial intermediate in the activated methyl cycle, a metabolic pathway essential for recycling methionine and adenine (B156593). In this cycle, S-adenosylmethionine (SAM) donates its methyl group to various acceptor molecules in methylation reactions, resulting in the formation of SAH. nih.gov The accumulation of SAH can inhibit these vital methylation reactions, making its efficient removal critical for cellular function. nih.govasm.org

Role in Bacterial Quorum Sensing and Biofilm Formation

In many bacteria, the metabolism of SAH is directly linked to quorum sensing (QS), a cell-density-dependent communication system. nih.govnih.gov This process relies on the production and detection of signaling molecules called autoinducers (AIs) to coordinate collective behaviors, including biofilm formation. nih.govplos.orgscispace.com

Distinct S-Adenosylhomocysteine Nucleosidases in Bacterial Metabolism

Bacteria have evolved two primary pathways to metabolize the inhibitory byproduct SAH. nih.gov While some bacteria utilize a single-step hydrolysis reaction catalyzed by SAH hydrolase (SAHH) to convert SAH directly into adenosine (B11128) and homocysteine, many others employ a two-step process. nih.govcdnsciencepub.com This two-step pathway is initiated by S-adenosylhomocysteine nucleosidase (MTAN/Pfs). nih.govportlandpress.com

The presence and activity of these distinct nucleosidases vary among different bacterial species. cdnsciencepub.com The prevalence of the two-step pathway involving S-adenosylhomocysteine nucleosidase in a wide range of bacteria underscores its significance in prokaryotic metabolism. nih.govresearchgate.net Given that this enzyme is absent in humans, it represents a promising target for the development of novel antimicrobial agents. nih.govfrontiersin.org

This compound Metabolism in Specific Microorganisms

Streptomyces: In the antibiotic-producing bacterium Streptomyces flocculus, the metabolism of S-adenosylhomocysteine follows a distinct pathway. nih.govasm.orgasm.orgnih.gov Instead of the typical hydrolysis or nucleosidase cleavage, the primary metabolic route is the deamination of SAH to form S-inosylhomocysteine. nih.govasm.orgasm.orgnih.gov This conversion is a significant departure from the more commonly observed metabolic fates of SAH in other bacteria. S-adenosylmethionine and its byproduct SAH have also been found to have a stimulatory effect on antibiotic production in several Streptomyces strains. oup.com

Cryptosporidium parvum: The parasitic protozoan Cryptosporidium parvum relies on the enzyme S-adenosylhomocysteine hydrolase (SAHH) to manage its SAH levels. nih.govdoi.orgcuni.cz This enzyme catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. doi.org The presence and expression of the gene for SAHH have been confirmed in various life stages of the parasite. nih.govdoi.org Inhibition of C. parvum SAHH has been shown to impede the parasite's growth, indicating that this enzyme is a potential target for anti-cryptosporidial drugs. nih.govresearchgate.net The parasite's metabolism also involves S-adenosylmethionine synthetase for the production of SAM. oup.com

| Microorganism | Key Enzyme(s) | Primary Metabolic Pathway | Significance |

|---|---|---|---|

| Streptomyces flocculus | S-adenosylhomocysteine deaminase | Deamination of SAH to S-inosylhomocysteine | Unique metabolic route; potential link to antibiotic production. nih.govasm.orgasm.orgnih.govoup.com |

| Cryptosporidium parvum | S-adenosylhomocysteine hydrolase (SAHH) | Hydrolysis of SAH to adenosine and homocysteine | Essential for parasite growth and a potential drug target. nih.govdoi.orgresearchgate.net |

| Salmonella enterica | S-adenosylhomocysteine nucleosidase (Pfs), S-ribosylhomocysteine lyase (LuxS) | Two-step conversion of SAH to homocysteine, producing AI-2 | Crucial for virulence by preventing toxic SAH accumulation and enabling quorum sensing. portlandpress.comnih.govnih.gov |

Plant Systems

In plants, S-adenosyl-L-homocysteine (SAH) is a critical component of the activated methyl cycle, which is central to a vast array of metabolic processes. plos.org This cycle provides the methyl groups necessary for the biosynthesis of numerous compounds, including lignin (B12514952), and is tightly integrated with one-carbon and sulfur metabolism. frontiersin.orgoup.com The enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) is responsible for the hydrolysis of SAH to homocysteine and adenosine, thereby preventing the feedback inhibition of methyltransferases by SAH. plos.orgfrontiersin.org

Regulation of Lignin Biosynthesis and Cell Wall Engineering

Lignin, a complex polymer of methylated aromatic alcohols, is a major component of the secondary cell walls of vascular plants, providing structural support and hydrophobicity. frontiersin.orggoogle.com The biosynthesis of lignin monomers requires extensive methylation reactions that utilize S-adenosylmethionine (SAM) as the methyl donor. frontiersin.orggoogle.comnih.gov Consequently, the efficient recycling of the resulting SAH is paramount for sustained lignin production.

The intracellular ratio of SAM to SAH is a critical determinant of methylation capacity. nih.gov A high level of SAH acts as a potent competitive inhibitor of SAM-dependent methyltransferases, including those involved in lignin biosynthesis. plos.orgnih.gov Research in switchgrass has demonstrated that manipulating the levels of SAH can directly impact lignin content and composition. nih.gov Down-regulation of S-adenosylhomocysteine hydrolase 1 (PvSAHH1) led to an increase in SAH levels, which in turn impaired the synthesis of both guaiacyl and syringyl lignin units. nih.govresearchgate.net Conversely, reducing SAH levels through the down-regulation of cystathionine (B15957) γ-synthase enhanced lignin biosynthesis. nih.gov These findings highlight that genes involved in SAH metabolism are valuable targets for cell wall bioengineering to improve the efficiency of biofuel production from plant biomass. nih.govresearchgate.net

Integration within Plant One-Carbon and Sulfur Metabolism

The metabolism of S-adenosyl-L-homocysteine is intricately linked with both one-carbon and sulfur metabolic pathways in plants. frontiersin.orgoup.com Homocysteine, produced from the hydrolysis of SAH, stands at a crucial metabolic crossroads. frontiersin.org It can be remethylated to methionine, thus completing the activated methyl cycle, or it can enter the transsulfuration pathway for the synthesis of cysteine. researchgate.net

The remethylation of homocysteine to methionine requires a methyl group from 5-methyltetrahydrofolate, a key intermediate in the one-carbon metabolism pathway. frontiersin.orggoogle.com This connection underscores the interdependence of the activated methyl cycle and the folate-mediated one-carbon pool for providing the necessary methyl groups for a myriad of cellular processes. frontiersin.orgcreative-proteomics.com

Furthermore, the sulfur atom in homocysteine is derived from cysteine, linking SAH metabolism to the broader network of sulfur assimilation. frontiersin.orgoup.com Plants assimilate inorganic sulfate (B86663) into cysteine, which then serves as the primary sulfur donor for the synthesis of methionine and, subsequently, SAM and SAH. oup.com The regulation of these interconnected pathways is essential for plant growth, development, and response to environmental stresses. frontiersin.orgfrontiersin.org The study of C1 metabolism in plants is complex due to the low abundance and lability of its intermediates, such as folates, SAM, and SAH. annualreviews.org

| Metabolic Pathway | Key Intermediates and Enzymes | Connection to SAH Metabolism |

|---|---|---|

| Lignin Biosynthesis | SAM, Caffeoyl CoA O-methyltransferase (CCoAOMT), Caffeic acid O-methyltransferase (COMT) | SAH is a potent inhibitor of methyltransferases essential for lignin monomer synthesis. The SAM/SAH ratio regulates lignin content and composition. frontiersin.orgnih.gov |

| One-Carbon Metabolism | 5-methyltetrahydrofolate, Methionine synthase | Provides the methyl group for the remethylation of homocysteine (from SAH hydrolysis) to methionine, linking the activated methyl cycle to the folate pool. frontiersin.orgfrontiersin.orggoogle.com |

| Sulfur Metabolism | Cysteine, Cystathionine γ-synthase | Cysteine provides the sulfur atom for methionine synthesis, which is the precursor to SAM and subsequently SAH. frontiersin.orgoup.com |

Role in Plant Metabolic Homeostasis and Developmental Processes

S-Adenosyl-L-homocysteine (SAH) and its metabolizing enzyme, S-Adenosyl-L-homocysteine hydrolase (SAHH), are fundamental to maintaining metabolic balance and ensuring proper development in plants. nih.gov Trans-methylation reactions, which are dependent on the efficient removal of the inhibitory by-product SAH, are integral to cellular metabolism and are a prerequisite for normal plant growth and development. nih.govbiorxiv.org These methylation events are crucial for the synthesis and modification of a wide array of molecules, including DNA, RNA, proteins, and cell wall components, enabling plants to grow and adapt to their environments. nih.govplos.org

The enzyme SAHH is the only known eukaryotic enzyme capable of hydrolyzing SAH into adenosine (Ado) and L-homocysteine (Hcy), thereby preventing the feedback inhibition of methyltransferases. nih.gov This positions SAHH as a key regulator of the cellular transmethylation potential. nih.govfrontiersin.org The equilibrium of the reaction catalyzed by SAHH favors the synthesis of SAH, but in vivo, the rapid removal of the products (Ado and Hcy) drives the reaction toward hydrolysis. frontiersin.org

In the model plant Arabidopsis thaliana, the genome contains two genes encoding SAHH isoforms, SAHH1 and SAHH2. nih.govcdnsciencepub.com SAHH1 is the more critical of the two; null mutations in this gene are embryo-lethal, highlighting its essential role. cdnsciencepub.com A reduction in SAHH1 expression leads to a variety of developmental defects, including delayed germination, slow growth, and short, hairless roots. cdnsciencepub.com This phenotype is linked to a disruption in the activated methyl cycle, which affects the regeneration of methionine and the production of S-adenosyl-L-methionine (SAM), the primary methyl donor for transmethylation reactions. cdnsciencepub.com

Furthermore, down-regulation of SAHH expression has been shown to increase the levels of active cytokinins, a class of plant hormones. sippe.ac.cn This suggests a complex interplay between transmethylation reactions and hormonal signaling in controlling plant development. The altered cytokinin levels in SAHH-deficient plants may contribute to some of the observed phenotypes, such as bushy stature and delayed flowering. sippe.ac.cn Studies also indicate that SAHH is subject to post-translational modifications, such as phosphorylation, and can form oligomeric protein complexes, suggesting that its activity is tightly regulated in response to environmental signals like light stress. nih.govresearchgate.net

Table 1: Research Findings on S-Adenosyl-homocysteine Hydrolase (SAHH) in Plants

| Organism | Genetic Modification/Condition | Key Findings | Reference |

|---|---|---|---|

| Arabidopsis thaliana | T-DNA insertion reducing SAHH1 expression (sahh1-1 mutant) | Showed short, hairless roots, delayed germination, and slow growth. These defects were restored by complementation with a full-length cDNA. | cdnsciencepub.com |

| Arabidopsis thaliana | Null mutation in SAHH1 | Resulted in embryo-lethality, demonstrating the essential nature of the gene. | cdnsciencepub.com |

| Arabidopsis thaliana | Down-regulation of SAHH | Led to an accumulation of active cytokinins (zeatin and isopentenyl adenosine). | sippe.ac.cn |

| Phylogenetically diverse land plants (e.g., A. thaliana, P. patens) | Analysis under light-stress | SAHH undergoes regulatory adjustments at the level of protein complex formation and phosphorylation, indicating a response to environmental cues. | nih.gov |

Eukaryotic Model Systems

Saccharomyces cerevisiae as a Model for this compound Metabolism and Related Pathologies

The budding yeast, Saccharomyces cerevisiae, serves as a powerful and advantageous experimental system for dissecting the metabolism of S-Adenosyl-L-homocysteine (AdoHcy) and understanding the cellular pathologies that arise from its accumulation. nih.govnih.gov The core components of the methionine and methylation cycles are highly conserved between yeast and mammals, making findings in this simpler eukaryote relevant to human health. researchgate.net The sole enzyme responsible for AdoHcy hydrolysis in yeast is S-adenosyl-L-homocysteine hydrolase, encoded by the SAH1 gene. nih.govuniprot.org This enzyme is essential for preventing the potent product inhibition of numerous S-adenosyl-L-methionine (AdoMet)-dependent methyltransferases by AdoHcy. nih.govnih.gov

Unlike in mice and Arabidopsis, where null mutations in the AdoHcy hydrolase gene are lethal, yeast mutants lacking SAH1 (Δsah1) are viable. nih.gov This viability is due to an alternative pathway for homocysteine synthesis in yeast, which allows for continued production of methionine and AdoMet. nih.gov However, Δsah1 mutants exhibit slow growth and increased sensitivity to certain chemicals. yeastgenome.org The viability of these mutants provides a unique opportunity to study the direct consequences of AdoHcy accumulation in vivo. researchgate.net

Studies using yeast models have been instrumental in linking AdoHcy accumulation to the deregulation of lipid metabolism. nih.gov AdoHcy accumulation, induced either genetically (in Δsah1 mutants) or by supplementing the growth medium with homocysteine (which drives the SAHH reaction in reverse), leads to the inhibition of phospholipid methylation. ebi.ac.uk This is a significant finding, as phospholipid methylation is a major consumer of AdoMet in both yeast and mammals. ebi.ac.uk Furthermore, yeast cells accumulating AdoHcy also show a massive increase in triacylglycerols (TAGs), a phenotype that has also been observed in mammalian cells under similar conditions. ebi.ac.uknih.gov These findings have established yeast as a valuable model for investigating the mechanisms underlying hyperhomocysteinemia, a human condition characterized by elevated homocysteine and AdoHcy levels, which is a risk factor for various disorders. nih.govnih.gov

Mutations in SAH1 have also been shown to affect cell cycle progression. A specific mutant allele, sah1-1, causes cells to accumulate both AdoHcy and AdoMet and leads to a delay in the G1 phase of the cell cycle. pnas.orgpnas.org This provides insight into how metabolites within the methionine cycle can act as signals to regulate fundamental cellular processes like cell division. pnas.org

Table 2: Phenotypes of S. cerevisiae SAH1 Mutants

| Mutant Allele | Description | Observed Phenotypes | Reference |

|---|---|---|---|

| Δsah1 (null mutant) | Complete deletion of the SAH1 gene. | Viable but slow-growing. Accumulates AdoHcy, shows impaired protein and phospholipid methylation, and increased triacylglycerol levels. | nih.govyeastgenome.orgresearchgate.net |

| sah1-1 | A point mutation in the SAH1 gene. | Accumulates both AdoHcy and AdoMet. Suppresses certain Ca2+-sensitive phenotypes and causes a G1 cell-cycle delay. | pnas.org |

| met6 mutant | Deficient in homocysteine remethylation to methionine. | When supplemented with homocysteine, it accumulates AdoHcy due to the reversal of the SAHH reaction, providing another model for AdoHcy toxicity. | nih.gov |

Drosophila melanogaster in Studying this compound Accumulation and Developmental Consequences

The fruit fly, Drosophila melanogaster, is an invaluable in vivo model for investigating the systemic and developmental consequences of S-Adenosyl-L-homocysteine (SAH) accumulation. Its genetic tractability and the conservation of metabolic pathways, including the methionine cycle, allow for sophisticated studies on how SAH impacts development, health span, and lifespan. researchgate.netnih.gov

Metabolomic analyses in Drosophila have revealed a striking correlation between aging and the accumulation of SAH. frontiersin.orgresearchgate.net Conversely, fly strains selected for longevity exhibit lower levels of SAH. frontiersin.org This suggests that the regulation of SAH levels is critical for healthy aging. This hypothesis is supported by genetic experiments where reducing the expression of the canonical S-adenosyl-L-homocysteine hydrolase gene (Ahcy) via RNA interference leads to increased SAH levels and a significantly reduced lifespan. frontiersin.org

Interestingly, the Drosophila genome contains two non-canonical, enzymatically inactive paralogs of Ahcy, named dAhcyL1 and dAhcyL2. nih.gov These paralogs appear to act as dominant-negative regulators of the canonical AHCY enzyme. nih.govresearchgate.net Targeted down-regulation of these non-canonical homologs results in an extension of both health span and lifespan, highlighting a complex regulatory network controlling SAH homeostasis. nih.gov Suppressing dAhcyL1 and dAhcyL2 in specific tissues, such as the brain and intestine, is sufficient to confer these longevity benefits. nih.gov

Comparative studies using both Drosophila and yeast have shown evolutionarily conserved effects of SAH accumulation. researchgate.net Similar to yeast, raising Drosophila on a homocysteine-supplemented diet or genetically inducing SAH accumulation through knockdown of SAH hydrolase (SAHH) results in developmental delays and growth defects. researchgate.net These models have confirmed that elevated SAH impairs both protein and phospholipid methylation in the fruit fly, demonstrating that the toxic effects of SAH on fundamental methylation processes are conserved across species. researchgate.net

Table 3: Genetic Models for Studying SAH Metabolism in Drosophila melanogaster

| Genetic Model/Condition | Effect on SAH Levels | Phenotypic Consequences | Reference |

|---|---|---|---|

| RNAi knockdown of canonical Ahcy | Increase | Drastically reduces lifespan. | frontiersin.org |

| RNAi knockdown of non-canonical dAhcyL1/dAhcyL2 | Decrease (presumed) | Extends health span and lifespan. | nih.govresearchgate.net |

| Dietary supplementation with homocysteine | Increase | Leads to SAH accumulation, developmental delay, and growth defects. | researchgate.net |

| Natural aging | Increase | SAH levels accumulate with age; long-lived strains have lower SAH. | frontiersin.org |

Mammalian Cell Lines and In Vitro Models for Mechanistic Studies

Mammalian cell lines and in vitro biochemical systems are indispensable tools for conducting detailed mechanistic studies on S-Adenosyl-L-homocysteine (SAH) metabolism and the function of its hydrolase, AHCY. researchgate.net In mammals, AHCY is the sole enzyme capable of degrading SAH, making it a critical control point for all cellular methylation reactions. frontiersin.org

Cultured mammalian cell lines allow for the controlled manipulation of the methionine cycle to investigate the cellular responses to SAH accumulation. For instance, inhibition of AHCY in cultured endothelial cells has been shown to cause an increase in intracellular SAH levels, which directly leads to global DNA hypomethylation. researchgate.net This demonstrates the tight coupling between AHCY activity and epigenetic regulation. Similarly, studies using various cell lines have shown that homocysteine supplementation, which elevates SAH through the reversal of the AHCY-catalyzed reaction, activates the sterol regulatory element-binding proteins (SREBPs). nih.gov This activation triggers genes involved in cholesterol and fatty acid biosynthesis and is linked to the induction of the unfolded protein response (UPR), indicating that SAH accumulation can cause endoplasmic reticulum stress. nih.govebi.ac.uk

In vitro models, utilizing purified AHCY enzyme, are crucial for characterizing the enzyme's catalytic mechanism and for screening potential inhibitors. frontiersin.org These assays allow for precise measurement of the enzyme's kinetic parameters and its interaction with substrates, cofactors (NAD+/NADH), and inhibitors. frontiersin.org For example, such systems have been used to study synthetic nicotinamide (B372718) cofactor biomimetics as potential modulators of AHCY activity. frontiersin.org This type of research is fundamental for the rational design of drugs targeting AHCY, which has been proposed as a therapeutic target for antiviral and immunosuppressive agents. researchgate.netamegroups.org The inhibition of AHCY is known to block the methylation of viral mRNA caps, which is essential for the replication of many viruses. researchgate.netplos.org

Furthermore, in vitro studies have been essential in defining the structural and functional properties of AHCY. The enzyme contains two Rossmann-fold domains, one for binding the NAD+ cofactor and the other for binding the substrate (SAH) or product (adenosine). nih.gov Mechanistic studies have detailed the redox-dependent reaction cycle, which is crucial for understanding how the enzyme functions and how it might be effectively inhibited. frontiersin.org

Table 4: Key Research Findings from Mammalian Cell and In Vitro Models

| Model System | Experimental Approach | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Cultured endothelial cells | Inhibition of AHCY | Increased intracellular SAH levels resulted in DNA hypomethylation. | researchgate.net |

| Cultured mammalian cell lines | Homocysteine supplementation | Induced SAH accumulation, leading to activation of SREBPs, deregulation of lipid metabolism, and induction of the unfolded protein response (UPR). | nih.gov |

| In vitro enzymatic assay | Use of purified AHCY enzyme | Characterized the binding kinetics of the natural cofactor NAD+ and the inhibitory mechanism of synthetic cofactor biomimetics. | frontiersin.org |

| Murine microglial cell line | Treatment with SAH and homocysteine | Demonstrated synergistic effects of SAH and homocysteine on inducing DNA damage. | ebi.ac.uk |

| In vitro methyltransferase assay | Testing SAH as an inhibitor of flavivirus MTase | SAH was found to be a weak inhibitor of the viral methyltransferase, suggesting that inhibitor design should focus on other scaffolds. | plos.org |

Advanced Methodological Approaches in S Adenosyl D,l Homocysteine Research

Quantitative Analytical Methods

Precise measurement of SAM and SAH concentrations is fundamental to investigating the methionine cycle. Given their low concentrations and the instability of SAM, highly sensitive and specific methods have been developed.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the simultaneous quantification of SAM and SAH in various biological matrices, including plasma, urine, tissues, and cells. nih.govmdpi.comresearchgate.net This method offers high selectivity and sensitivity, which is crucial due to the low nanomolar concentrations of these metabolites in biological samples. mdpi.com

The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often includes protein precipitation, followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. nih.govoup.comresearchgate.net Phenylboronic acid SPE columns are frequently used for their ability to bind the cis-diol groups present in SAM and SAH. nih.govoup.comresearchgate.net To counteract the instability of SAM, especially under neutral or alkaline conditions, samples are often immediately acidified. mdpi.comnih.govoup.com

Chromatographic separation is typically achieved using reversed-phase columns, such as C18 or C8 columns. mdpi.comresearchgate.netnih.gov The separation allows for the resolution of SAM and SAH from other closely related compounds. The total run time for analysis is often short, with some methods achieving this in as little as 3 to 5 minutes. nih.govresearchgate.net

Detection by tandem mass spectrometry is performed in the positive ion mode, monitoring specific precursor-to-product ion transitions. For SAM, a common transition is m/z 399 → 250, while for SAH, it is m/z 385 → 136. nih.govspringernature.com This high specificity minimizes interference from the complex biological matrix. The method's sensitivity allows for quantification limits in the low nanomolar range, for instance, 0.5 nmol/L for SAM and 0.7 nmol/L for SAH in some protocols. researchgate.netnih.gov

Table 1: Performance Characteristics of Selected LC-MS/MS Methods for SAM and SAH Quantification

| Parameter | Method 1 nih.gov | Method 2 nih.govoup.com | Method 3 researchgate.netnih.gov |

|---|---|---|---|

| Matrix | Human Plasma | Human Plasma | Human Plasma |

| Lower Limit of Quantification (SAM) | 8 nmol/L | 2.0 nmol/L | 0.5 nmol/L |

| Lower Limit of Quantification (SAH) | 16 nmol/L | 1.0 nmol/L | 0.7 nmol/L |

| Inter-day Accuracy (SAM) | 96.7–103.9% | Not Reported | Not Reported |

| Inter-day Accuracy (SAH) | 97.9–99.3% | Not Reported | Not Reported |

| Inter-day Imprecision (SAM) | 8.1–9.1% | 3.9% (CV) | 10.1% (CV) |

| Inter-day Imprecision (SAH) | 8.4–9.8% | 8.3% (CV) | 8.3% (CV) |

| Mean Recovery (SAM) | 99.2–104.6% | 94.5% | 100.0% |

| Mean Recovery (SAH) | 92.7–103.5% | 96.8% | 101.7% |

| Run Time | 5 min | Not Reported | 3 min |

CV: Coefficient of Variation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of SAM and SAH. It can be paired with various detectors, offering flexibility depending on the required sensitivity and laboratory equipment.